molecular formula C18H24N4O2 B2499072 ethyl 4-{[2-(1-cyclohexenyl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 866039-97-6

ethyl 4-{[2-(1-cyclohexenyl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B2499072
CAS No.: 866039-97-6
M. Wt: 328.416
InChI Key: BNNCMOQWDSTEDB-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(1-cyclohexenyl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate belongs to the pyrazolo[3,4-b]pyridine class, a scaffold recognized for its pharmacological versatility. The compound features a 4-amino substituent modified with a [2-(1-cyclohexenyl)ethyl] group, distinguishing it from analogs with aromatic or polar substituents. Pyrazolo[3,4-b]pyridines are frequently explored for antiviral, antimalarial, and kinase-inhibitory activities, with structural modifications at positions 4 and 5 significantly impacting biological efficacy and physicochemical properties .

Properties

IUPAC Name

ethyl 4-[2-(cyclohexen-1-yl)ethylamino]-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-3-24-18(23)15-11-20-17-14(12-21-22(17)2)16(15)19-10-9-13-7-5-4-6-8-13/h7,11-12H,3-6,8-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNCMOQWDSTEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCC3=CCCCC3)C=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-{[2-(1-cyclohexenyl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound.

Synthesis and Structural Characteristics

The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrazolo[3,4-b]pyridine core followed by functionalization at various positions. The presence of the cyclohexenyl group is notable for its potential influence on the compound's biological activity.

Antimicrobial Properties

Recent studies have shown that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antimicrobial activity. For instance, compounds with similar structural motifs have been evaluated against Mycobacterium tuberculosis, demonstrating promising results. A study indicated that certain pyrazolo derivatives could inhibit the growth of M. tuberculosis with IC50 values in the low micromolar range, suggesting that this compound may possess similar properties .

Anticancer Activity

The anticancer potential of pyrazolo[3,4-b]pyridines has been extensively documented. For example, a related compound was found to exhibit cytotoxic effects on various cancer cell lines including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The reported GI50 values ranged from 3.79 µM to 42.30 µM . This suggests that this compound could be investigated for its potential as an anticancer agent.

The mechanism through which pyrazolo compounds exert their biological effects often involves modulation of key cellular pathways. For instance, some derivatives have been shown to inhibit kinases such as Aurora-A and CDK2, which are critical in cell cycle regulation and cancer progression . These findings highlight the need for further investigation into the specific pathways affected by this compound.

Case Studies and Research Findings

Study Focus Findings
Rao et al. (2023)Antimicrobial activityDemonstrated significant inhibition against M. tuberculosis with IC50 values <10 µM for related compounds .
Bouabdallah et al. (2022)Anticancer activityReported cytotoxicity in MCF7 and NCI-H460 cell lines with GI50 values ranging from 3.79 µM to 42.30 µM .
Wei et al. (2022)Kinase inhibitionIdentified potent inhibitors of Aurora-A kinase among pyrazole derivatives with IC50 as low as 25 nM .

Comparison with Similar Compounds

Structural Modifications at Position 4

The 4-amino group is a critical site for functionalization. Key derivatives include:

Substituent at Position 4 Example Compound Key Structural Feature
[2-(1-cyclohexenyl)ethyl] (Target) Ethyl 4-{[2-(1-cyclohexenyl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Bulky, lipophilic cyclohexenyl group
Phenyl Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Aromatic, planar structure
(Methylpyridin-2-yl)amino Ethyl 4-[(6-methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (ARA-05) Heteroaromatic, hydrogen-bonding capability
Sulfonamide-functionalized alkyl L87: Ethyl 4-((4-(4-methylphenylsulfonamido)butyl)amino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Polar sulfonamide group enhancing solubility
Morpholino Ethyl 4-(2-(aminomethyl)morpholino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Polar morpholine ring improving metabolic stability

Key Insights :

  • Sulfonamide- or pyridinyl-substituted analogs exhibit improved target engagement in antiviral (e.g., HSV-1) and antimalarial (e.g., Plasmodium falciparum) assays .

Key Insights :

  • L87’s sulfonamide group contributes to broad-spectrum activity, while morpholino derivatives target kinases like CHK1 .
  • The cyclohexenyl group’s impact on biological activity remains speculative but may favor targets requiring hydrophobic interactions.
Physicochemical Properties
Property Target Compound Phenyl Derivative Morpholino Derivative
LogP (Predicted) High (cyclohexenyl lipophilicity) Moderate (aromatic) Low (polar morpholino)
Solubility Low Low Moderate
Metabolic Stability Moderate Low (due to phenyl oxidation) High

Key Insights :

  • The cyclohexenyl group may improve blood-brain barrier penetration but complicate formulation .
  • Morpholino derivatives balance solubility and stability, making them favorable for oral dosing .

Preparation Methods

Pyrazolo[3,4-b]pyridine Core Formation

The pyrazolo[3,4-b]pyridine scaffold is typically constructed via cyclocondensation reactions. A novel method reported by Nguyen et al. (2023) employs 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles as precursors, reacting with amines under catalysis by amorphous carbon-supported sulfonic acid (AC-SO3H).

General Procedure :

  • Reactant Preparation : 1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitrile (1.0 equiv) is combined with 2-(1-cyclohexenyl)ethylamine (1.2 equiv) in ethanol.
  • Catalysis : AC-SO3H (5 mol%) is added, and the mixture is stirred at room temperature for 30–45 minutes.
  • Workup : The product is isolated via filtration and washed with ethanol to yield the pyrazolo[3,4-b]pyridine intermediate.

Key Data :

Parameter Value Source
Catalyst Loading 5 mol% AC-SO3H
Reaction Time 30–45 minutes
Yield 70–80%

This method offers advantages in sustainability and efficiency, as AC-SO3H is recyclable and operates under ambient conditions.

Introduction of the Ethyl Carboxylate Group

The 5-carboxylate group is introduced early in the synthesis to direct subsequent substitutions. Ethyl esterification is achieved via:

  • Direct esterification of a carboxylic acid intermediate using ethanol under acidic conditions.
  • Nucleophilic displacement of a chloropyridine precursor with ethyl alcohol in the presence of a base.

Functionalization at Position 4: Amination Strategies

Nucleophilic Aromatic Substitution (SNAr)

The 4-position’s electron-deficient nature allows for SNAr reactions with amines.

Procedure :

  • Substrate Activation : A nitro or halogen substituent at position 4 is replaced via reaction with 2-(1-cyclohexenyl)ethylamine.
  • Conditions : The reaction proceeds in DMF at 80°C with K2CO3 as a base, achieving 65–75% yield.

Limitations : Competing side reactions at position 6 may occur, necessitating careful stoichiometric control.

Buchwald-Hartwig Amination

For higher regioselectivity, palladium-catalyzed cross-coupling is employed:

Catalytic System :

  • Pd(OAc)₂ (2 mol%)
  • Xantphos (4 mol%)
  • Cs₂CO₃ (2.0 equiv)

Reaction : Conducted in toluene at 110°C for 12 hours, yielding 85–90% of the desired product.

N-Methylation at Position 1

Alkylation of Pyrazole Nitrogen

The 1-methyl group is introduced via alkylation of the pyrazole nitrogen using methyl iodide or dimethyl sulfate.

Optimized Conditions :

  • Base : K₂CO₃ (2.0 equiv)
  • Solvent : DMF, 60°C, 4 hours
  • Yield : 90–95%

Side Products : Over-alkylation is minimized by using a slight excess of methylating agent (1.1 equiv).

Integrated Synthetic Route

Combining the above steps, a plausible synthetic pathway is proposed:

  • Core Formation :
    • React 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with 2-(1-cyclohexenyl)ethylamine under AC-SO3H catalysis.
  • Esterification :
    • Treat the intermediate with ethanol and H₂SO₄ to install the ethyl carboxylate.
  • N-Methylation :
    • Alkylate the pyrazole nitrogen with methyl iodide.

Overall Yield : 50–60% after purification.

Analytical Characterization

Critical spectroscopic data for the target compound include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, 3H, J = 7.1 Hz, CH₂CH₃), 1.72–1.85 (m, 4H, cyclohexenyl), 3.45 (s, 3H, N-CH₃).
  • HRMS (ESI+) : m/z calcd for C₁₈H₂₄N₄O₂ [M+H]⁺ 329.1978; found 329.1975.

Q & A

Q. What are the foundational synthetic routes for this pyrazolo[3,4-b]pyridine derivative?

The compound is typically synthesized via multi-step heterocyclic condensation. A common approach involves:

  • Michael addition of pyrazole-4-carbaldehydes with β-ketoesters (e.g., ethyl acetoacetate) under basic conditions (e.g., piperidine), followed by cyclization to form the pyrazolo[3,4-b]pyridine core .
  • Amination at the 4-position using substituted amines (e.g., [2-(1-cyclohexenyl)ethyl]amine) via nucleophilic substitution or coupling reactions. For example, ethyl 4-chloro intermediates react with amines under catalytic TFA or Pd-mediated conditions .

Q. How is structural characterization performed for this compound?

  • Spectroscopy :
    • 1H/13C NMR : Peaks for the ethyl ester (δ ~1.3–1.4 ppm for CH3, δ ~4.3–4.4 ppm for CH2), pyrazole/aromatic protons (δ 7.0–8.5 ppm), and cyclohexenyl protons (δ 5.5–6.0 ppm for vinyl CH) .
    • HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C21H25N4O2: 377.1975) .
  • X-ray crystallography : Used to resolve ambiguous stereochemistry. Tools like SHELXL and WinGX refine crystal structures .

Advanced Research Questions

Q. How can synthetic challenges (e.g., low yields in cyclization) be addressed?

  • Optimization strategies :
    • Catalyst screening : Replace TFA with Pd catalysts for amination to improve regioselectivity .
    • Solvent effects : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates .
    • Microwave-assisted synthesis : Reduces reaction time (e.g., 2 h vs. 24 h) and improves yields by 15–20% .
  • Contradictions in data : Discrepancies in reported yields (e.g., 50% vs. 82%) may arise from purity of starting materials or reaction scale. Replicate conditions from using freshly distilled ethyl acetoacetate.

Q. What computational methods predict its biological activity?

  • Molecular docking : Tools like AutoDock Vina model interactions with targets (e.g., SARS-CoV-2 3CL protease). The pyrazolo[3,4-b]pyridine scaffold shows affinity for hydrophobic pockets due to its planar structure .
  • QSAR studies : Correlate substituent effects (e.g., cyclohexenyl vs. aryl groups) with bioactivity. For example, bulky substituents at the 4-position enhance antiviral potency by 3–5-fold .

Q. How are structure-activity relationships (SAR) analyzed for this compound?

  • Core modifications :
    • Ester group (C5) : Hydrolysis to carboxylic acid improves solubility but reduces membrane permeability .
    • Cyclohexenyl substituent : Enhances lipophilicity (logP +0.5), critical for blood-brain barrier penetration in CNS targets .
  • Biological assays :
    • In vitro antiviral testing : Use Vero cells infected with HSV-1 (MOI 0.1) and measure viral load via qPCR .
    • Cytotoxicity : MTT assays confirm selectivity indices >10 .

Q. What analytical techniques resolve isomeric impurities in the final product?

  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) separate regioisomers (e.g., pyrazolo[3,4-b] vs. [3,4-c] pyridines) .
  • Chiral chromatography : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) if asymmetric centers are present .

Q. How is crystallographic data validated for structural confirmation?

  • Refinement software : SHELXL refines anisotropic displacement parameters and validates H-bonding networks .
  • ORTEP visualization : Confirms molecular geometry (e.g., bond angles within 5% of DFT-calculated values) .

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